molecular formula C5HBr2FO2S B6233161 4,5-dibromo-3-fluorothiophene-2-carboxylic acid CAS No. 1628447-64-2

4,5-dibromo-3-fluorothiophene-2-carboxylic acid

Cat. No. B6233161
CAS RN: 1628447-64-2
M. Wt: 303.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-dibromo-3-fluorothiophene-2-carboxylic acid is a complex chemical compound with the molecular formula C5HBr2FO2S and a molecular weight of 303.9 . It holds immense potential in scientific research due to its unique properties.


Synthesis Analysis

The synthesis of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid involves several steps. One method involves the use of lithium hydroxide in tetrahydrofuran at 20℃ for 3 hours . Another method involves the use of 1,1’-carbonyldiimidazole in tetrahydrofuran at 20 - 50℃ for 1.5 hours, followed by the addition of sodium tetrahydroborate .


Molecular Structure Analysis

The molecular structure of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid is characterized by the presence of bromine and fluorine atoms, which can influence its electron-withdrawing properties.


Chemical Reactions Analysis

The presence of bromine atoms in 4,5-dibromo-3-fluorothiophene-2-carboxylic acid can influence its electron-withdrawing properties, potentially making it suitable for applications in organic solar cells or field-effect transistors.


Physical And Chemical Properties Analysis

4,5-dibromo-3-fluorothiophene-2-carboxylic acid has a molecular weight of 303.93 and a molecular formula of C5HBr2FO2S . It has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.68, indicating its lipophilicity . Its water solubility is moderately soluble .

Scientific Research Applications

  • Organic Electronics Application: The presence of bromine atoms in 4,5-dibromo-3-fluorothiophene-2-carboxylic acid influences its electron-withdrawing properties. Researchers explore its potential for applications in organic solar cells and field-effect transistors.
  • Medicinal Chemistry Potential: The combination of fluorine and bromine atoms in this compound serves as an interesting starting point for researchers investigating novel bioactive molecules.
  • Material Science Investigation: Researchers can explore 4,5-dibromo-3-fluorothiophene-2-carboxylic acid for potential applications in polymer synthesis or the design of functional materials.
  • Synthetic Chemistry Decarboxylation: The carboxylic acid group may undergo decarboxylation reactions, leading to the formation of 4,5-dibromo-3-fluorothiophenethiol.
  • Characterization Techniques

    • Analytical Tools : Researchers can employ NMR, HPLC, LC-MS, and UPLC to study the compound’s structure and purity .
    • Chemical Structure: It features a five-membered aromatic ring (thiophene) with bromine atoms at positions 4 and 5, a fluorine atom at position 3, and a carboxylic acid group at position 2.
  • Availability and Use Availability: It is currently in stock for research purposes.

Safety and Hazards

The safety information for 4,5-dibromo-3-fluorothiophene-2-carboxylic acid indicates that it has hazard statements H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,5-dibromo-3-fluorothiophene-2-carboxylic acid involves the bromination of 3-fluorothiophene-2-carboxylic acid followed by further bromination at the 4 and 5 positions. The resulting dibromo intermediate is then subjected to a palladium-catalyzed cross-coupling reaction with copper iodide to introduce the fluorine atom at the 3 position. Finally, the carboxylic acid group is introduced through a standard carboxylation reaction.", "Starting Materials": [ "3-fluorothiophene-2-carboxylic acid", "Bromine", "Copper iodide", "Palladium catalyst", "Carbon dioxide" ], "Reaction": [ "Step 1: Bromination of 3-fluorothiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4-bromo-3-fluorothiophene-2-carboxylic acid.", "Step 2: Further bromination of 4-bromo-3-fluorothiophene-2-carboxylic acid using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 4,5-dibromo-3-fluorothiophene-2-carboxylic acid.", "Step 3: Palladium-catalyzed cross-coupling reaction of 4,5-dibromo-3-fluorothiophene-2-carboxylic acid with copper iodide and a fluorine source such as potassium fluoride to introduce the fluorine atom at the 3 position.", "Step 4: Carboxylation of the resulting intermediate using carbon dioxide in the presence of a base such as triethylamine to yield 4,5-dibromo-3-fluorothiophene-2-carboxylic acid." ] }

CAS RN

1628447-64-2

Product Name

4,5-dibromo-3-fluorothiophene-2-carboxylic acid

Molecular Formula

C5HBr2FO2S

Molecular Weight

303.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.